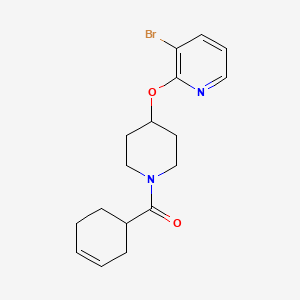

![molecular formula C14H25NO3 B2842557 Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2344680-62-0](/img/structure/B2842557.png)

Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

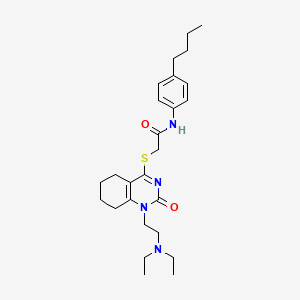

The compound “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” is similar to the one you’re asking about . It has a molecular weight of 255.36 . Another related compound is “tert-butyl 7-hydroxy-2-azaspiro [3.5]nonane-2-carboxylate” which is used as an ATX inhibitor, useful in the treatment of cancers and fibrotic diseases .

Molecular Structure Analysis

The InChI code for “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-14(10-15)6-4-11(8-16)5-7-14/h11,16H,4-10H2,1-3H3 .Physical And Chemical Properties Analysis

The compound “tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate” has a molecular weight of 255.36 . It is a solid at room temperature and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Space Exploration

The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, showcases the utility of such spirocyclic compounds in organic synthesis. Meyers et al. (2009) described efficient and scalable synthetic routes to this bifunctional compound. It serves as a convenient entry point for further selective derivatization, accessing chemical spaces complementary to piperidine ring systems, indicating the potential of Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate in similar applications (M. J. Meyers et al., 2009).

Conformationally Restricted Pseudopeptides

Fernandez et al. (2002) discussed the synthesis of spirolactams as conformationally restricted pseudopeptides. These compounds, including 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used in peptide synthesis as surrogates for Pro-Leu and Gly-Leu dipeptides. This suggests that Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate could be utilized in designing constrained peptide mimetics, highlighting its potential in drug discovery and development (M. M. Fernandez et al., 2002).

Molecular Structure and Crystallography

Dong et al. (1999) reported the crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. The molecule exhibits mirror symmetry, and the study provides insights into the stereochemistry and conformational preferences of such spirocyclic compounds. This structural information is crucial for understanding the physical and chemical properties of Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate and its derivatives (Yongkwan Dong et al., 1999).

Drug Discovery and Development

Chalyk et al. (2017) demonstrated the synthesis of 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery. These new scaffolds were synthesized from ketones such as cyclobutanone and N-Boc-azetidinone. The key transformation involved the reaction between electron-deficient exocyclic alkenes and an in-situ generated N-benzylazomethine ylide. This work highlights the importance of spirocyclic compounds, like Tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate, in generating novel scaffolds for pharmacological research (Bohdan A. Chalyk et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 9-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(5-4-6-14)11(9-15)10-16/h11,16H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXGPARJLRDVJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)

![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)

![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2842494.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)